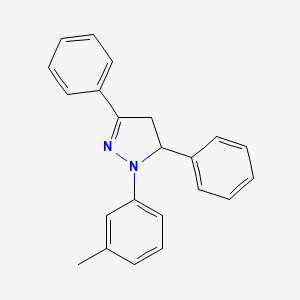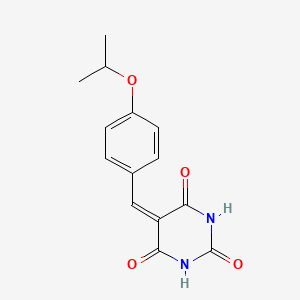
1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has been studied for its potential use in various scientific research applications due to its unique properties.
Mechanism of Action
The exact mechanism of action of 1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and neurodegeneration.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. Additionally, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole in lab experiments is its ability to exhibit significant anti-inflammatory, analgesic, and antioxidant properties. This makes it a potentially useful compound in the study of various diseases and conditions that involve inflammation, oxidative stress, and pain. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the study of its potential use in the treatment of various diseases and conditions, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research may be needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Synthesis Methods
The synthesis of 1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be achieved using various methods. One of the most commonly used methods involves the reaction of 3-methylacetophenone, benzaldehyde, and hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
1-(3-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been studied for its potential use in various scientific research applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(3-methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-17-9-8-14-20(15-17)24-22(19-12-6-3-7-13-19)16-21(23-24)18-10-4-2-5-11-18/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAOGPRRUCGUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
![N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4960413.png)
![N-cyclobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4960418.png)
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)